N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-7-8-13(12(2)9-11)17(21)20-18-15(10-19)14-5-3-4-6-16(14)22-18/h7-9H,3-6H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHVKSPUCSAXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the benzothiophene ring, followed by the introduction of the cyano group and the subsequent attachment of the dimethylbenzamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Conformational Flexibility : The tetrahydrobenzothiophene core adopts an envelope or half-chair conformation in crystal structures, with dihedral angles between the thiophene and aromatic rings ranging from 7.1° to 59.0° .
- Hydrogen Bonding : Intramolecular N–H⋯O bonds (e.g., S(6) rings) are common, stabilizing the amide linkage and influencing crystallinity .
ACE2 Inhibition
While the target compound lacks direct docking data, its 2,4-dimethylbenzamide group may similarly engage with hydrophobic pockets in protein targets due to steric complementarity.
Anti-Inflammatory and Antibacterial Activity
In contrast, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide shows antibacterial activity by targeting bacterial DNA helicases . The target compound’s 2,4-dimethyl groups may reduce polar surface area, favoring blood-brain barrier penetration for CNS applications.
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide is a compound of significant interest in pharmacological research due to its biological activity as a selective inhibitor of c-Jun N-terminal kinases (JNKs). This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.
Chemical Characteristics
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2OS |
| Molecular Weight | 358.46 g/mol |
| CAS Number | 312917-14-9 |
| Appearance | Tan solid |
| Purity | ≥95% (HPLC) |
| Solubility | Soluble in DMSO (10 mg/ml) |
This compound acts primarily as a selective inhibitor of JNK2 and JNK3. These kinases play crucial roles in various cellular processes including apoptosis, inflammation, and stress responses. The compound targets the ATP-binding site of JNKs, leading to the inhibition of their activity. Notably, it shows no significant activity against JNK1, which suggests a degree of specificity that may reduce potential side effects associated with broader kinase inhibition.
Inhibition Potency
The potency of this compound as a JNK inhibitor is quantified by its pIC50 values:
| Kinase | pIC50 Value |
|---|---|
| JNK2 | 6.5 |
| JNK3 | 6.7 |
These values indicate that the compound has a strong affinity for these kinases compared to other compounds in the same class.
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study published by Angell et al. (2007) demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines through its action on JNK pathways. The inhibition led to reduced cell survival rates and increased apoptosis markers in treated cells.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
- Neuroprotection Studies : Research has indicated that this compound may offer neuroprotective effects by modulating JNK signaling pathways involved in neuronal cell death. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis.
Safety and Toxicology
While the biological activities are promising, safety profiles are essential for therapeutic applications. Current data suggest that the compound exhibits low toxicity at therapeutic doses; however, further studies are warranted to establish comprehensive safety profiles.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
